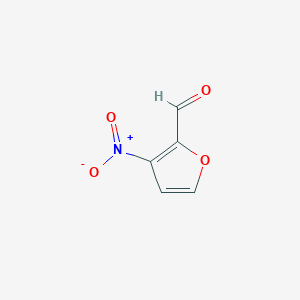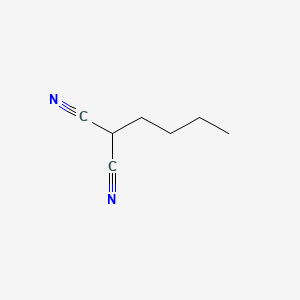
2-Butylpropanedinitrile
Overview
Description
2-Butylpropanedinitrile is an organic compound with the chemical formula C9H15N. It contains two cyano groups and a butyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
2-Butylpropanedinitrile can be synthesized through several methods. One common preparation method involves adding sodium cyanide to butanol, followed by heating to form this compound . Another method involves the generation of diborane in situ and the general method for nitrile reduction . Industrial production methods often involve catalytic hydrogenation using rhodium catalysts .
Chemical Reactions Analysis
2-Butylpropanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium cyanide, diborane, and rhodium catalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of diamines .
Scientific Research Applications
2-Butylpropanedinitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential use in drug development and as a biochemical probe . In the industrial sector, this compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butylpropanedinitrile involves its interaction with molecular targets and pathways within cells. While specific details on its mechanism are limited, it is known to exert its effects through interactions with enzymes and other proteins involved in cellular processes .
Comparison with Similar Compounds
2-Butylpropanedinitrile can be compared with other similar compounds such as tert-2-Butylpropanedinitrile. Both compounds share similar chemical structures but differ in their side chains and specific applications . Other similar compounds include various nitriles and malononitriles, which also contain cyano groups and are used in similar chemical reactions .
Properties
IUPAC Name |
2-butylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-3-4-7(5-8)6-9/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHJYYHYSAGXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508917 | |
| Record name | Butylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-58-4 | |
| Record name | Butylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

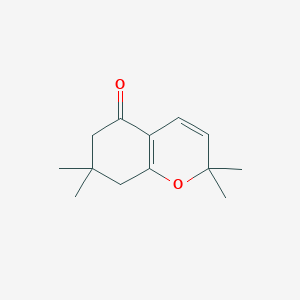
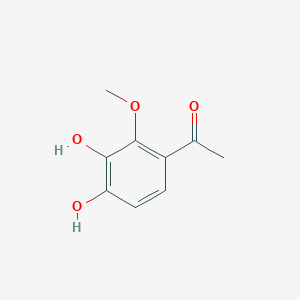
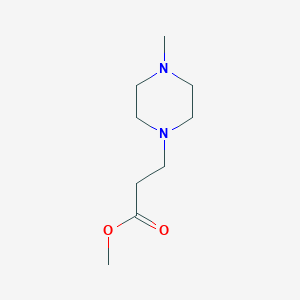
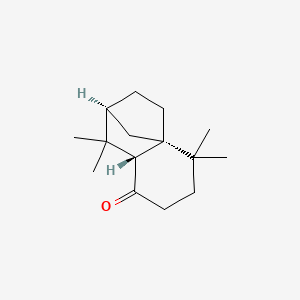
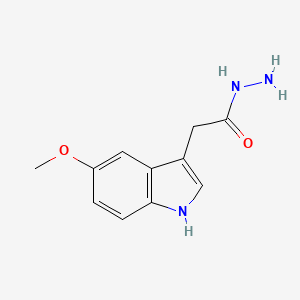
![4-Chloro-2-ethylthieno[2,3-d]pyrimidine](/img/structure/B1626018.png)
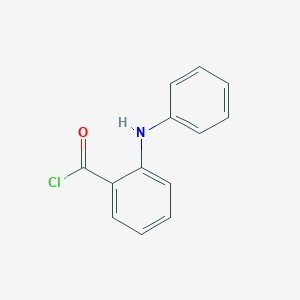
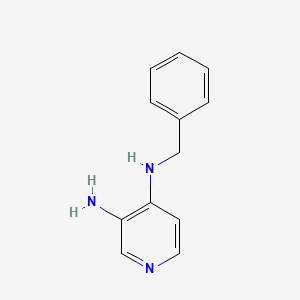

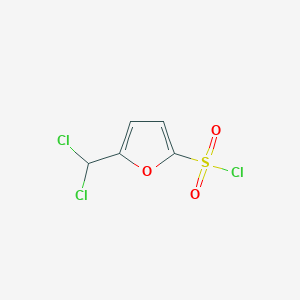
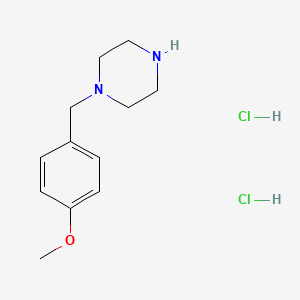
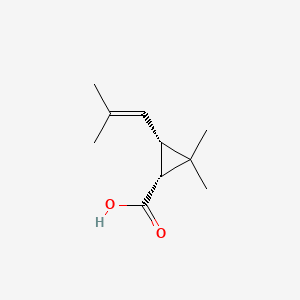
![6,6-Dimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B1626030.png)
